An In-Depth Technical Guide to CP-465022 Maleate
An In-Depth Technical Guide to CP-465022 Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-465022 maleate is a potent, selective, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and key experimental findings. It is intended to serve as a resource for researchers investigating the role of AMPA receptors in neurological disorders and for professionals in the field of drug development. The information presented herein is based on seminal preclinical studies that have characterized the in vitro and in vivo properties of this compound. Notably, while demonstrating clear target engagement and anticonvulsant effects, CP-465022 did not show neuroprotective efficacy in animal models of stroke.
Core Properties of CP-465022 Maleate
CP-465022 is a quinazolin-4-one derivative with the chemical name 3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one.[4] As a noncompetitive antagonist, it inhibits AMPA receptor function at a site distinct from the glutamate binding site.[1] This allosteric modulation allows it to inhibit receptor function regardless of the concentration of the agonist.
Table 1: Chemical and Pharmacological Properties
| Property | Value | Reference |
| Chemical Formula | C26H24ClFN4O (CP-465022 base) | [4] |
| Molecular Weight | 462.95 g/mol (CP-465022 base) | N/A |
| Mechanism of Action | Noncompetitive AMPA receptor antagonist | [1] |
| IC50 (AMPA receptor) | 25 nM (in rat cortical neurons) | [1] |
| Binding Site | Allosteric site at the interface of the ligand-binding and transmembrane domains | N/A |
In Vitro Pharmacology
The in vitro activity of CP-465022 has been primarily characterized through electrophysiological studies on cultured neurons. These studies have established its potency and selectivity for AMPA receptors over other ionotropic glutamate receptors.
Table 2: In Vitro Efficacy and Selectivity
| Parameter | Agonist | Cell Type | Value | Reference |
| IC50 | Kainate | Rat cortical neurons | 25 nM | [1] |
| Inhibition of NMDA-induced currents (peak) | NMDA (100 µM) | Rat cortical neurons | 36% at 10 µM | N/A |
| Inhibition of NMDA-induced currents (at 8s) | NMDA (100 µM) | Rat cortical neurons | 70% at 10 µM | N/A |
| Inhibition of Kainate-induced currents | Kainate (100 µM) | Rat hippocampal neurons | ~99% at 1 µM | N/A |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The following protocol is a summary of the methods used to characterize the in vitro pharmacology of CP-465022.
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Cell Culture: Primary cultures of cortical and hippocampal neurons are prepared from embryonic rats. Neurons are plated on poly-L-lysine coated coverslips and maintained in a suitable growth medium.
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Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed on neurons after a specified number of days in vitro. The extracellular solution contains standard physiological concentrations of salts, buffer, and glucose. The intracellular pipette solution contains a potassium-based solution with ATP and GTP to support cell health.
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Drug Application: Agonists (AMPA, kainate, NMDA) and CP-465022 are applied to the neurons via a rapid perfusion system.
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Data Acquisition and Analysis: Membrane currents are recorded using an amplifier and digitized for analysis. The peak and steady-state components of the agonist-evoked currents are measured in the presence and absence of CP-465022. Concentration-response curves are generated to determine IC50 values.
In Vivo Pharmacology
In vivo studies in rats have demonstrated that CP-465022 effectively crosses the blood-brain barrier and exerts pharmacological effects on the central nervous system.
Table 3: In Vivo Pharmacodynamic Effects
| Model | Species | Endpoint | Key Findings | Reference |
| Hippocampal Synaptic Transmission | Rat | Inhibition of population spike | Potent and efficacious inhibition | [5] |
| Pentylenetetrazole (PTZ)-induced Seizures | Rat | Inhibition of seizures | Dose-dependent anticonvulsant effect | [5] |
| Global Ischemia (4-vessel occlusion) | Rat | CA1 neuron survival | No significant neuroprotection | [5] |
| Focal Ischemia (MCAO) | Rat | Infarct volume | No significant reduction in infarct volume | [5] |
Experimental Protocol: In Vivo Electrophysiology in Anesthetized Rats
This protocol outlines the methodology for assessing the effect of CP-465022 on synaptic transmission in the hippocampus.
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Animal Preparation: Adult male rats are anesthetized with urethane. The animals are placed in a stereotaxic frame, and their body temperature is maintained.
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Electrode Implantation: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 stratum radiatum of the hippocampus.
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Electrophysiological Recording: Evoked field potentials (population spikes) are recorded in response to stimulation of the Schaffer collaterals. A stable baseline response is established before drug administration.
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Drug Administration: CP-465022 is administered systemically (e.g., intravenously or subcutaneously).
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Data Analysis: The amplitude of the population spike is measured over time following drug administration to determine the extent and duration of inhibition of synaptic transmission.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Focal Ischemia
The following is a generalized protocol for the MCAO model used to evaluate the neuroprotective potential of CP-465022.
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Animal Preparation: Adult male rats are anesthetized.
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Surgical Procedure: The middle cerebral artery is occluded for a defined period (e.g., 90 minutes) by inserting a filament into the internal carotid artery. Reperfusion is initiated by withdrawing the filament.
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Drug Administration: CP-465022 or vehicle is administered at a specific time relative to the onset of ischemia or reperfusion.
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Neurological Assessment: Neurological deficits are assessed at various time points after surgery.
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Histological Analysis: After a set survival period (e.g., 24 hours), the animals are euthanized, and their brains are removed. Brain sections are stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize the infarct, and the infarct volume is quantified.
Mechanism of Action and Signaling Pathways
CP-465022 acts as a noncompetitive antagonist of the AMPA receptor. This means it does not compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to an allosteric site on the receptor complex, which is believed to be at the interface between the ligand-binding domain and the transmembrane domain. This binding event prevents the conformational change necessary for ion channel opening, thereby inhibiting the influx of sodium and calcium ions that would normally occur upon glutamate binding.
Mechanism of CP-465022 Action on AMPA Receptor Signaling.
Experimental and Logical Workflows
The investigation of a novel compound like CP-465022 typically follows a logical progression from in vitro characterization to in vivo efficacy studies.
Logical Workflow for the Preclinical Evaluation of CP-465022.
Summary and Future Directions
CP-465022 maleate is a valuable research tool for elucidating the physiological and pathological roles of AMPA receptors. Its high potency and selectivity make it a precise pharmacological probe. The in vivo findings, particularly the lack of neuroprotection in ischemia models, have been significant in shaping the understanding of the therapeutic potential of AMPA receptor antagonists in acute excitotoxic injury. While the initial hypothesis that AMPA receptor blockade would be robustly neuroprotective was not supported by studies with this compound, its anticonvulsant properties suggest that the therapeutic utility of selective, noncompetitive AMPA receptor antagonists may lie in other neurological conditions characterized by neuronal hyperexcitability, such as epilepsy. Further research could explore the efficacy of CP-465022 in other models of neurological and psychiatric disorders where AMPA receptor signaling is implicated.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ERK1/2 mitogen-activated protein kinase pathway as a master regulator of the G1- to S-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
